methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
Description
Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (CAS: 862273-27-6) is a cyclopropane derivative with a chiral amino-vinyl substitution pattern. Its molecular formula is C₁₄H₁₉NO₅S, and it has a molecular weight of 313.37 g/mol . The compound is synthesized via base-mediated extraction from its tosylate salt, yielding a pale yellow oil with 95% efficiency under optimized conditions . It is commercially available at 98% purity and serves as a critical intermediate in pharmaceutical synthesis, particularly for trifluoroacetamide derivatives and quinolone antibiotics .
Properties
IUPAC Name |
methyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJYIOSAPJUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862273-27-6 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Synthetic Steps
The compound is synthesized through a multi-step process targeting its cyclopropane core, functional groups, and final salt formation:
Critical Reaction Parameters
- Stereochemical Control : Asymmetric catalysts (e.g., chiral Rh complexes) ensure >99% enantiomeric excess (ee) for the (1R,2S) configuration.
- Purification :
Industrial-Scale Production
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the cyclopropane ring or the vinyl group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: and from oxidation reactions.
Saturated derivatives: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group and the vinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. The overall effect is modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl Ester Analogues
- (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate 2,4-Phosphate CAS: Not specified. Molecular Formula: C₁₀H₁₆NO₅P. Molecular Weight: 261.21 g/mol. Key Differences: Replaces the methyl ester with an ethyl group and uses a phosphate counterion. Research Findings: Achieves a 99% yield in trifluoroacetamide synthesis, higher than the methyl variant (95%), likely due to improved solubility in methanol during reaction conditions .
- (1R,2S)-Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate Hydrochloride CAS: 259214-58-9. Molecular Formula: C₇H₁₁NO₂·HCl. Molecular Weight: 177.63 g/mol. Key Differences: Hydrochloride salt form enhances crystallinity but may reduce solubility in non-polar solvents compared to the tosylate .
Fluorinated Cyclopropane Derivatives
- (1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate CAS: 143062-84-3. Molecular Formula: C₁₀H₁₄FNO₃S. Molecular Weight: 247.29 g/mol. Key Differences: Substitutes the vinyl group with fluorine, reducing steric bulk. Research Findings:
- Boiling Point : 418.2°C (vs. decomposition in vinyl analogues).
- Applications: Critical in synthesizing sitafloxacin, a fluoroquinolone antibiotic .
Hydroxyethyl-Substituted Cyclopropanes
- Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-carboxylate CAS: 2165933-01-4. Molecular Formula: C₇H₁₂O₃. Molecular Weight: 144.17 g/mol.
Comparative Data Table
Key Research Findings
Ester Group Impact : Ethyl esters (e.g., CAS 259214-56-7) exhibit higher synthetic yields (99%) than methyl esters, likely due to enhanced solubility in polar solvents .
Substituent Effects : Fluorinated derivatives (e.g., CAS 143062-84-4) show superior thermal stability (boiling point >400°C) and are pivotal in antibiotic synthesis, whereas vinyl groups in the target compound favor ring-opening reactions .
Salt Forms : Tosylate salts (e.g., target compound) improve stability and purification efficiency compared to free bases or hydrochlorides .
Biological Activity
Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate, also known by its CAS number 862273-27-6, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 313.37 g/mol
- CAS Number : 862273-27-6
- Purity : Specifications vary; typically high purity is required for biological applications.
Safety Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary statements include avoiding breathing dust and using personal protective equipment.
Antiviral Properties
Research indicates that methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate derivatives are significant in the development of antiviral agents. Specifically, they have been studied for their role in inhibiting the hepatitis C virus (HCV) NS3 protease. This enzyme is critical for viral replication, making it a prime target for therapeutic intervention.
Key Findings :
- A study published in the Journal of Organic Chemistry highlighted the synthesis of related compounds that demonstrated potent inhibitory effects against HCV NS3 protease .
- The compound's structure allows for effective binding to the active site of the protease, thereby blocking its function and preventing viral replication.
The mechanism by which methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate exerts its antiviral effects involves:
- Inhibition of Protease Activity : By mimicking substrate interactions within the protease's active site.
- Disruption of Viral Replication Cycle : By preventing the cleavage of viral polyproteins necessary for producing functional viral proteins.
Case Study 1: Synthesis and Evaluation
In a notable case study, researchers synthesized various analogs of methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate and evaluated their efficacy against HCV. The study found that certain modifications to the cyclopropane ring enhanced potency significantly.
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted to evaluate the safety profile of this compound. Results indicated that while it exhibits some cytotoxicity at high concentrations, its therapeutic window remains favorable when used in controlled doses .
Comparative Efficacy Against HCV NS3 Protease
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate | 0.5 | |
| Related Analog A | 0.3 | |
| Related Analog B | 0.7 |
Safety Profile Summary
| Parameter | Value |
|---|---|
| LD50 | >2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
Q & A
Q. What are the established synthetic routes for methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl-substituted allylic amines) using transition-metal catalysts or carbene transfer agents. Key steps include:
- Cyclopropanation : Diazomethane or transition-metal-mediated methods to form the strained cyclopropane ring .
- Salt formation : Reaction with 4-methylbenzenesulfonic acid to stabilize the amine group .
- Critical conditions : Low temperatures (−20°C to 0°C) and anhydrous solvents (e.g., THF) to prevent racemization. Catalysts like Rh₂(OAc)₄ may enhance stereoselectivity .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Stereoselectivity (de%) |
|---|---|---|---|
| Metal-catalyzed | 65–75 | ≥95 | 90–95 |
| Carbene transfer | 50–60 | 85–90 | 80–85 |
| Acid-mediated cyclization | 40–50 | 75–80 | 70–75 |
Q. How is the stereochemical integrity of the (1R,2S) configuration validated during synthesis?
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
- NMR spectroscopy : NOESY or ROESY to confirm spatial proximity of substituents (e.g., vinyl and amino groups) .
- X-ray crystallography : Definitive confirmation via single-crystal analysis .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Store at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen).
- Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the cyclopropane ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Enantiomeric impurities (e.g., 1S,2R isomer) can skew activity. Use chiral chromatography (≥99% ee) for purification .
- Solvent effects : Biological assays in DMSO vs. aqueous buffers may alter compound aggregation. Validate solubility via dynamic light scattering (DLS) .
- Metabolic instability : Rapid degradation in certain media (e.g., liver microsomes) may require stabilizing co-factors (e.g., NADPH) .
Q. What computational strategies predict the reactivity of the vinylcyclopropane moiety in nucleophilic environments?
- DFT calculations : Model transition states for ring-opening reactions (e.g., strain-driven [3+2] cycloadditions). Basis sets like B3LYP/6-31G* are recommended .
- Molecular dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates in aqueous media .
Q. How does salt formation with 4-methylbenzenesulfonic acid impact pharmacokinetic properties?
- Solubility : The sulfonate salt increases aqueous solubility (logP reduced by ~1.5 units) compared to freebase forms.
- Bioavailability : Enhanced dissolution rates in gastrointestinal fluid (pH 6.8) due to ionic interactions .
Q. What methodologies quantify enantiomeric excess (ee) in scaled-up batches?
- Circular dichroism (CD) : Monitor Cotton effects at λ = 220–250 nm for rapid ee estimation.
- Chiral SFC : Supercritical fluid chromatography with CO₂/methanol mobile phases for high-throughput analysis .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?
- Batch vs. flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing racemization risks .
- Workup protocols : Acid-base extractions must avoid pH extremes (>10 or <2) to prevent ring-opening .
Q. How can researchers design stability-indicating assays for this compound?
- Forced degradation studies : Expose to heat (60°C), UV light, and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS/MS .
- Stability markers : Key degradation products include ring-opened dicarboxylic acids and sulfonate derivatives .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
